Cholesterol-13C3

Clinical Chemistry Reference Measurement Procedure Isotope Dilution Mass Spectrometry

Cholesterol-13C3 (Cholesterol-2,3,4-13C3) is the definitive internal standard for isotope dilution mass spectrometry, eliminating deuterium exchange and chromatographic bias. With ≥98.5% purity and 99 atom% 13C enrichment, it anchors traceability chains for NIST SRMs and CDC clinical reference methods. Ideal for lipidomics, metabolic tracing (MIDA), and statin research, this off-white crystalline powder ensures reliable quantification in complex biological matrices.

Molecular Formula C27H46O
Molecular Weight 389.6 g/mol
Cat. No. B12053206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesterol-13C3
Molecular FormulaC27H46O
Molecular Weight389.6 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i13+1,17+1,21+1
InChIKeyHVYWMOMLDIMFJA-FCBPLXADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cholesterol-13C3 Specifications for Stable Isotope Dilution Mass Spectrometry Procurement


Cholesterol-13C3 (Cholesterol-2,3,4-13C3) is a stable isotope-labeled analog of endogenous cholesterol wherein three carbon atoms at positions 2, 3, and 4 of the sterol A-ring are replaced with the non-radioactive carbon-13 isotope . This substitution yields a molecular mass shift of +3 Da (M+3) relative to unlabeled cholesterol (C27H46O, exact mass 386.3549), providing a distinct mass spectrometric channel for accurate quantification . The compound is supplied as a white to off-white crystalline powder with a reported chemical purity of ≥98.5% (HPLC) and isotopic enrichment of 99 atom% 13C at the labeled positions, and is specified as suitable for mass spectrometry applications [1].

Why Cholesterol-13C3 Cannot Be Substituted by Deuterated or Unlabeled Cholesterol Analogs in High-Accuracy Quantification


Generic substitution of Cholesterol-13C3 with unlabeled cholesterol, structural analogs, or deuterated cholesterol standards (e.g., Cholesterol-d6 or Cholesterol-d7) is not analytically equivalent. Unlabeled cholesterol cannot serve as an internal standard because it is indistinguishable from endogenous analyte signal, precluding isotope dilution quantification [1]. While deuterated cholesterol standards provide mass differentiation, they exhibit two critical failure modes in high-accuracy applications: (1) deuterium-hydrogen exchange in protic solvents and biological matrices can alter the labeled compound's mass and concentration during sample preparation, and (2) chromatographic retention time shifts between deuterated and unlabeled analytes introduce quantification bias [2][3]. In contrast, 13C labels are covalently integrated into the carbon skeleton, conferring resistance to exchange and near-identical physicochemical behavior with the native analyte, thereby ensuring co-elution and reliable ratio measurement [2].

Cholesterol-13C3 Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Precision Improvement Over Original Definitive Method for Serum Cholesterol

The modified NIST definitive method employing Cholesterol-13C3 as internal standard achieved a coefficient of variation (CV) of 0.22%, representing a 39% relative improvement in precision compared with the original definitive method's CV of 0.36% [1]. The method also demonstrated absence of measurement bias on Standard Reference Material (SRM) 909 lyophilized human serum [1].

Clinical Chemistry Reference Measurement Procedure Isotope Dilution Mass Spectrometry

Isotopic Fidelity and Absence of Exchange Compared with Deuterated Cholesterol Analogs

13C labels incorporated into the cholesterol carbon skeleton are chemically inert and do not undergo exchange with solvent protons, in contrast to deuterium labels which are susceptible to hydrogen-deuterium exchange, particularly at positions adjacent to carbonyls or heteroatoms [1]. Furthermore, 13C-labeled standards exhibit no significant isotope effects on chromatographic retention or ionization efficiency, whereas deuterated analogs can display retention time shifts of 0.02–0.05 minutes and altered extraction recovery, introducing systematic quantification error [1][2].

Stable Isotope Labeling LC-MS/MS Bioanalysis Internal Standard Selection

Chemical Purity Compliance with Reference Measurement Procedure Requirements

Commercially sourced Cholesterol-13C3 meets or exceeds the purity thresholds required for reference measurement procedures: chemical purity ≥98.5% by HPLC and isotopic enrichment of 99 atom% 13C at the three labeled positions . These specifications align with the purity criteria (≥98%) stipulated for stable isotope-labeled internal standards used in definitive and reference methods for clinical analytes [1].

Quality Control Reference Material Certification Analytical Chemistry

High-Value Application Scenarios for Cholesterol-13C3 Based on Verified Quantitative Differentiation


Clinical Reference Measurement Procedure for Serum Cholesterol Standardization

Cholesterol-13C3 is the internal standard of choice for isotope dilution gas chromatography-mass spectrometry (ID/GC-MS) definitive and reference methods used to assign certified values to clinical reference materials (e.g., NIST SRM 909, SRM 1951, SRM 1952) [1]. Its use enables method precision of 0.22% CV and eliminates measurement bias, thereby anchoring the traceability chain for routine clinical cholesterol assays in the CDC Lipid Standardization Program and College of American Pathologists (CAP) proficiency testing [1][2].

High-Accuracy Absolute Quantification in Targeted Lipidomics and Metabolomics

In targeted lipidomics workflows employing reversed-phase liquid chromatography coupled to high-resolution mass spectrometry (RPLC-HRMS), Cholesterol-13C3 serves as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of free cholesterol in human plasma and serum [3]. Its resistance to hydrogen-deuterium exchange and co-elution with the native analyte ensures that the analyte-to-internal-standard peak area ratio accurately reflects concentration, even in complex biological matrices, enabling relative expanded uncertainties of 0.2–0.5% [3].

Metabolic Flux Analysis of Cholesterol Biosynthesis and Turnover

Cholesterol-13C3 is employed as a metabolic tracer in vivo and in cell culture to quantify de novo cholesterol synthesis and turnover rates using mass isotopomer distribution analysis (MIDA) [4]. The 13C label is biochemically stable and does not undergo metabolic exchange, unlike deuterium labels which can be lost via enzymatic reactions, making it a reliable tracer for studying the effects of pharmacological inhibitors (e.g., statins, AY-9944) on the cholesterol biosynthetic pathway [4].

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